molecular formula C6H7N3O3 B2523410 3-Amino-5-methoxypyrazine-2-carboxylic acid CAS No. 1262860-66-1

3-Amino-5-methoxypyrazine-2-carboxylic acid

Cat. No.: B2523410
CAS No.: 1262860-66-1
M. Wt: 169.14
InChI Key: CCGLSSORNWHIHI-UHFFFAOYSA-N
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Description

This compound has the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol . It is known for its stability and versatility in chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxypyrazine-2-carboxylic acid typically involves the reaction of methyl 3-amino-5-methoxypyrazine-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may involve the use of larger reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxypyrazine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups on the pyrazine ring can participate in substitution reactions with various electrophiles or nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-5-methoxypyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylpyrazine-2-carboxylic acid
  • 3-Amino-5-ethoxypyrazine-2-carboxylic acid
  • 3-Amino-5-chloropyrazine-2-carboxylic acid

Uniqueness

3-Amino-5-methoxypyrazine-2-carboxylic acid is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-amino-5-methoxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGLSSORNWHIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 200 mg (1.092 mmol) 3-amino-5-methoxy-pyrazine-2-carboxylic acid methyl ester in 4 ml THF was added 1.20 ml (1.20 mmol) 1N sodium hydroxide and the mixture was stirred at room temperature for 29 h. To the mixture were added 1.09 ml (1.09 mmol) 1N HCl after stirring for 5 min toluene was added and the solvents were evaporated to provide the title compound together with sodium chloride as colorless solid. The mixture was used for coupling reactions without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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